Cas no 1798-04-5 (2-(4-(tert-Butyl)phenoxy)acetic Acid)

2-(4-(tert-Butyl)phenoxy)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 4-TERT-BUTYLPHENOXYACETIC ACID
- AKOS B006491
- ART-CHEM-BB B006491
- [4-(1,1-Dimethylethyl)phenoxy]-acetic acid, TAC acid
- (4-tert-Butyl-phenoxy)-acetic acid
- 2-(4-tert-butylphenoxy)acetic acid
- (4-tert.-Butylphenoxy)-essigs?ure
- 265
- AKOS BBB
- para-t-butylphenoxyacetic acid
- TAC acid ([4-(1,1-Dimethylethyl)phenoxy]-acetic acid
- Aceticacid, (p-tert-butylphenoxy)- (6CI,8CI)
- Acetic acid,[4-(1,1-dimethylethyl)phenoxy]- (9CI)
- (p-tert-Butylphenoxy)acetic acid
- NSC 8481
- [(4-tert-Butylphenyl)oxy]acetic acid
- Cambridge id 6771050
- AK-968/40879410
- Acetic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-
- HMS2382G17
- CHEBI:186680
- 4-(1,1-Dimethylethyl)phenoxyacetic acid
- Oprea1_073109
- 2-[4-(tert-butyl)phenoxy]acetic acid
- CHEMBL435539
- SMR000071302
- Acetic acid, [4-(1,1-dimethylethyl)phenoxy]-
- FBIGAJNVRFKBJL-UHFFFAOYSA-N
- MLS000099546
- CS-0196874
- p-t-butylphenoxyacetic acid
- SCHEMBL1283871
- BB 0217641
- 4-tert-Butylphenoxyacetic acid, >=98.0% (HPLC)
- p-tert-Butylphenoxyacetic acid
- 4-t-butylphenoxyacetic acid
- Z56867222
- Acetic acid,1-dimethylethyl)phenoxy]-
- MLS000737895
- 1798-04-5
- NSC-8481
- 4-tert-butylphenoxy acetic acid
- A812486
- Oprea1_117986
- 2-(4-(tert-Butyl)phenoxy)acetic acid
- MFCD00021758
- AS-10381
- SR-01000242822
- (4-tert-butyl-phenoxy)acetic acid
- EN300-00118
- E10123
- ?4-TERT-BUTYLPHENOXYACETIC ACID
- FT-0633849
- DTXSID50170863
- NSC8481
- SR-01000242822-1
- AKOS000103796
- (4-Tert-butylphenoxy)acetic acid
- STK317911
- DB-044377
- ALBB-000809
- 2-(4-(tert-Butyl)phenoxy)acetic Acid
-
- MDL: MFCD00021758
- インチ: 1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
- InChIKey: FBIGAJNVRFKBJL-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 208.11000
- どういたいしつりょう: 208.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.088±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 96.5 ºC
- ふってん: 325.4±25.0 ºC (760 Torr),
- フラッシュポイント: 120.8±16.7 ºC,
- 屈折率: 1.513
- ようかいど: 極微溶性(0.56 g/l)(25ºC)、
- PSA: 46.53000
- LogP: 2.44750
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- ようかいせい: Sparingly Soluble (0.56 g/L) (25°C), Calc.
2-(4-(tert-Butyl)phenoxy)acetic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S26-36/37/39
2-(4-(tert-Butyl)phenoxy)acetic Acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(4-(tert-Butyl)phenoxy)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T135555-50mg |
2-(4-(tert-Butyl)phenoxy)acetic Acid |
1798-04-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-00118-0.25g |
2-(4-tert-butylphenoxy)acetic acid |
1798-04-5 | 95.0% | 0.25g |
$19.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-267750-5g |
4-tert-Butylphenoxyacetic acid, |
1798-04-5 | 5g |
¥797.00 | 2023-09-05 | ||
TRC | T135555-100mg |
2-(4-(tert-Butyl)phenoxy)acetic Acid |
1798-04-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T18280-25g |
2-(4-tert-butylphenoxy)acetic acid |
1798-04-5 | 97% | 25g |
¥1629.0 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267544-1g |
2-(4-(tert-Butyl)phenoxy)acetic acid |
1798-04-5 | 98% | 1g |
¥128 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267544-5g |
2-(4-(tert-Butyl)phenoxy)acetic acid |
1798-04-5 | 98% | 5g |
¥555 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267544-10g |
2-(4-(tert-Butyl)phenoxy)acetic acid |
1798-04-5 | 98% | 10g |
¥826 | 2023-04-15 | |
Fluorochem | 060081-10g |
4-tert-Butyl-phenoxy)-acetic acid |
1798-04-5 | 95+% | 10g |
£1225.00 | 2022-03-01 | |
Enamine | EN001-7134-0.5g |
2-(4-tert-butylphenoxy)acetic acid |
1798-04-5 | 95% | 0.5g |
$19.0 | 2023-10-28 |
2-(4-(tert-Butyl)phenoxy)acetic Acid 関連文献
-
Birendra Babu Adhikari,Manju Gurung,Hidetaka Kawakita,Keisuke Ohto Analyst 2011 136 3758
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2. Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethersMichael Berger,John D. Herszman,Yuji Kurimoto,Goswinus H. M. de Kruijff,Aaron Schüll,Sven Ruf,Siegfried R. Waldvogel Chem. Sci. 2020 11 6053
2-(4-(tert-Butyl)phenoxy)acetic Acidに関する追加情報
Recent Advances in the Study of 2-(4-(tert-Butyl)phenoxy)acetic Acid (CAS: 1798-04-5) in Chemical Biology and Pharmaceutical Research
2-(4-(tert-Butyl)phenoxy)acetic Acid (CAS: 1798-04-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its tert-butylphenoxy and acetic acid functional groups, has been explored for its role in modulating biological pathways, serving as a building block in drug synthesis, and exhibiting unique physicochemical properties. The following sections provide an overview of the latest research findings related to this compound, highlighting its significance in the field.
Recent studies have focused on the synthesis and optimization of 2-(4-(tert-Butyl)phenoxy)acetic Acid to enhance its bioavailability and stability. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize its purity and structural integrity. These efforts are critical for ensuring the compound's suitability for further biological testing and pharmaceutical formulation.
In the realm of chemical biology, 2-(4-(tert-Butyl)phenoxy)acetic Acid has been investigated for its ability to interact with specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits inhibitory activity against certain inflammatory mediators, suggesting its potential as a lead compound for developing anti-inflammatory drugs. The study utilized molecular docking simulations and in vitro assays to elucidate the compound's mechanism of action, providing valuable insights into its therapeutic potential.
Another area of interest is the compound's role in agrochemical research. A recent report in the journal Pest Management Science highlighted the use of 2-(4-(tert-Butyl)phenoxy)acetic Acid as a precursor for synthesizing novel herbicides. The study found that derivatives of this compound exhibited selective herbicidal activity against broadleaf weeds, with minimal toxicity to non-target organisms. These findings underscore the compound's versatility and its potential to contribute to sustainable agricultural practices.
In pharmaceutical development, researchers have explored the incorporation of 2-(4-(tert-Butyl)phenoxy)acetic Acid into prodrug formulations. A 2024 study in the European Journal of Pharmaceutical Sciences demonstrated that prodrugs derived from this compound exhibited improved solubility and controlled release profiles, making them promising candidates for oral drug delivery systems. The study also highlighted the compound's compatibility with various excipients, further supporting its utility in formulation science.
Despite these advancements, challenges remain in the widespread application of 2-(4-(tert-Butyl)phenoxy)acetic Acid. For example, its metabolic stability and potential toxicity profiles require further investigation. Ongoing research aims to address these gaps by conducting comprehensive pharmacokinetic and toxicological studies. Additionally, efforts are underway to explore the compound's potential in other therapeutic areas, such as oncology and neurology.
In conclusion, 2-(4-(tert-Butyl)phenoxy)acetic Acid (CAS: 1798-04-5) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies have shed light on its synthetic optimization, biological activity, and formulation potential, paving the way for future innovations. As research continues, this compound is expected to play an increasingly important role in the development of new therapeutic and agrochemical agents.
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